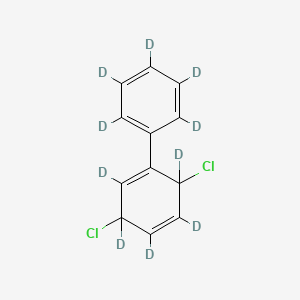

2,5-Dichlorobiphenyl-2',3',4',5',6'-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a stable isotope-labeled compound, specifically a deuterated form of 2,5-Dichlorobiphenyl. This compound belongs to the class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health impacts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,5-DichlorobiphenylThis can be achieved through various chemical reactions, such as catalytic deuteration using deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of advanced deuteration techniques and high-quality reagents is crucial for the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert it into less chlorinated biphenyls.

Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions

Major Products Formed

The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and various substituted biphenyl derivatives .

Applications De Recherche Scientifique

2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules. It can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways. The deuterium atoms in the compound can alter its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and toxicological studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4’-Dichlorobiphenyl: Another PCB congener with two chlorine atoms at different positions.

2,2’,5,5’-Tetrachlorobiphenyl: A PCB with four chlorine atoms, known for its environmental persistence.

Uniqueness

2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in understanding the behavior of PCBs in biological systems .

Activité Biologique

2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is a deuterated form of 2,5-Dichlorobiphenyl, belonging to the class of polychlorinated biphenyls (PCBs). PCBs are known for their environmental persistence and potential health impacts. This compound is utilized in various scientific research applications, particularly in toxicology and analytical chemistry, due to its stable isotope labeling which aids in tracing and quantification in biological systems.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H4Cl2D5

- CAS Number : 1219804-50-8

- Molecular Weight : Approximately 258.15 g/mol

The biological activity of this compound involves its interaction with various biological molecules. It has been shown to bind to certain enzymes, potentially inhibiting their activity and affecting metabolic pathways. The presence of deuterium alters its pharmacokinetic properties, making it a valuable tool in drug development and toxicological studies.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzyme activities, impacting metabolic processes. For example, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

- Cellular Effects : Studies have demonstrated that exposure to this compound can lead to alterations in cellular signaling pathways, particularly those related to oxidative stress and inflammation. This can result in cellular damage and contribute to various health issues .

- Toxicological Implications : The compound's toxicity profile suggests potential adverse effects on reproductive and developmental health. Research has indicated that PCBs can disrupt endocrine functions, leading to reproductive toxicity .

Study 1: Metabolic Impact on Mice

A study investigated the effects of this compound on mice with liver-specific deletion of cytochrome P450 reductase. Results showed altered distribution of PCBs in tissues, indicating that impaired hepatic metabolism significantly affects PCB congener-specific distribution .

Study 2: Neurotoxicity Assessment

Another study focused on the neurotoxic effects of PCB mixtures including this compound. It was found that exposure during critical developmental windows led to significant neurodevelopmental impairments in offspring, highlighting the compound's potential as a neurotoxin .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Observed Effects |

|---|---|---|

| Enzyme Inhibition | Binds to cytochrome P450 enzymes | Alters drug metabolism |

| Cellular Signaling | Affects oxidative stress pathways | Induces inflammation |

| Reproductive Toxicity | Disrupts endocrine functions | Impairs reproductive health |

| Neurotoxicity | Alters neural development pathways | Causes developmental impairments |

Propriétés

IUPAC Name |

3,6-dichloro-1,2,3,4,6-pentadeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)cyclohexa-1,4-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,10,12H/i1D,2D,3D,4D,5D,6D,7D,8D,10D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVWSTQXDLZRRK-YINOKFNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(C=CC2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(C(=C(C2([2H])Cl)[2H])[2H])([2H])Cl)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.